Dibutyrin

Description

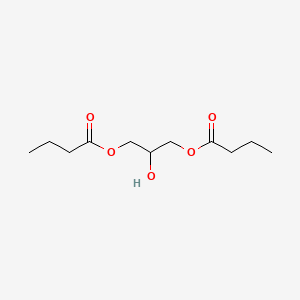

Structure

3D Structure

Properties

IUPAC Name |

(3-butanoyloxy-2-hydroxypropyl) butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20O5/c1-3-5-10(13)15-7-9(12)8-16-11(14)6-4-2/h9,12H,3-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBWFWZJNPVZRRG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)OCC(COC(=O)CCC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001030979 | |

| Record name | 1,3-Dibutyrin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001030979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17364-00-0, 32648-01-4 | |

| Record name | 1,1′-(2-Hydroxy-1,3-propanediyl) dibutanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17364-00-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dibutyrylglycerol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032648014 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butanoic acid, diester with 1,2,3-propanetriol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3-Dibutyrin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001030979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Butyric acid, diester with propane-1,2,3-triol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.475 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Core Mechanism of Dibutyrin in Colon Cancer Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dibutyrin, a triglyceride prodrug of butyric acid, demonstrates significant potential as a therapeutic agent against colorectal cancer (CRC). Its mechanism of action is multifaceted, primarily revolving around the intracellular release of butyrate, a short-chain fatty acid and a potent histone deacetylase (HDAC) inhibitor. This guide elucidates the core mechanisms by which dibutyrin, through its active metabolite butyrate, exerts its anti-neoplastic effects on colon cancer cells. It provides an in-depth analysis of the signaling pathways modulated by butyrate, quantitative data on its effects on cell viability and apoptosis, and detailed protocols for key experimental assays.

Introduction

Colorectal cancer remains a leading cause of cancer-related mortality worldwide. A growing body of evidence suggests a protective role for dietary fiber, largely attributed to its fermentation by gut microbiota into short-chain fatty acids (SCFAs), with butyrate being the most prominent. However, the clinical utility of butyrate is hampered by its rapid absorption and metabolism in the colon. Dibutyrin, a more stable and readily absorbed prodrug, delivers butyrate directly to cancer cells, making it a promising candidate for CRC therapy. This document details the molecular underpinnings of its action.

Primary Mechanism of Action: Histone Deacetylase (HDAC) Inhibition

The principal mechanism of butyrate is the inhibition of histone deacetylases (HDACs).[1] By inhibiting HDACs, butyrate leads to the hyperacetylation of histone proteins, which alters chromatin structure and modulates the expression of numerous genes involved in cell cycle regulation, apoptosis, and differentiation.[2] This epigenetic modification is central to the anti-cancer effects observed in colon cancer cells.

Key Cellular Effects of Dibutyrin/Butyrate

Inhibition of Cell Proliferation and Cell Cycle Arrest

Butyrate significantly inhibits the proliferation of colon cancer cells in a dose- and time-dependent manner. This is largely achieved by inducing cell cycle arrest, primarily at the G0/G1 or G2/M phases. A key player in this process is the cyclin-dependent kinase inhibitor p21 (also known as WAF1/CIP1), which is robustly upregulated by butyrate in a p53-independent manner.[2] The induction of p21 leads to the inactivation of cyclin/CDK complexes, thereby halting cell cycle progression.[3] Concurrently, butyrate has been shown to downregulate the expression of the proto-oncogene c-Myc, which is a critical driver of cell proliferation.

Induction of Apoptosis

Butyrate is a potent inducer of apoptosis in colon cancer cells.[4] This programmed cell death is triggered through multiple pathways:

-

Intrinsic Pathway: Butyrate modulates the expression of the Bcl-2 family of proteins, leading to an increased Bax/Bcl-2 ratio.[5] This disrupts the mitochondrial membrane potential, causing the release of cytochrome c and subsequent activation of the caspase cascade, including caspase-9 and the executioner caspase-3.[4]

-

Extrinsic Pathway: Evidence also suggests that butyrate can sensitize cells to extrinsic apoptotic signals.

Promotion of Cell Differentiation

Butyrate can induce colon cancer cells to differentiate into a more mature, less proliferative phenotype.[6] This is often characterized by the increased expression of differentiation markers such as alkaline phosphatase.[6]

Modulation of Key Signaling Pathways

Butyrate's effects are mediated through the modulation of several critical intracellular signaling pathways.

GPR109a-Akt Signaling

Butyrate is a ligand for the G-protein coupled receptor GPR109a. Activation of GPR109a by butyrate can lead to the inhibition of the PI3K/Akt signaling pathway, which is a crucial pathway for cell survival and proliferation.[7][8] By suppressing Akt signaling, butyrate can inhibit glucose metabolism in cancer cells, further contributing to its anti-proliferative effects.[7][8]

MAPK/ERK Signaling

The Mitogen-Activated Protein Kinase (MAPK) pathway, particularly the ERK1/2 branch, is another target of butyrate. In colon cancer cells, butyrate has been shown to decrease the phosphorylation of ERK1/2, a key step in this pro-proliferative signaling cascade. Inhibition of the MAPK/ERK pathway contributes to the observed cell cycle arrest and apoptosis.[9]

Wnt/β-catenin Signaling

The Wnt/β-catenin pathway is frequently dysregulated in colorectal cancer. Butyrate has a paradoxical effect on this pathway; it can hyperactivate Wnt signaling, which in cancer cells, can lead to apoptosis rather than proliferation.[10][11] This is a complex mechanism that involves the differential binding of β-catenin to the transcriptional co-activators CBP and p300.

Quantitative Data Summary

The following tables summarize the quantitative effects of dibutyrin (tributyrin) and butyrate on various colon cancer cell lines.

Table 1: IC50 Values for Cell Proliferation Inhibition

| Compound | Cell Line | Time Point | IC50 (mM) | Reference(s) |

| Tributyrin | HT-29 | 6 days | 1.0 | [6][12] |

| Sodium Butyrate | HT-29 | 6 days | 2.2 | [6][12] |

| Sodium Butyrate | HCT116 | 24 h | 1.14 | [13] |

| Sodium Butyrate | HCT116 | 48 h | 0.83 | [13] |

| Sodium Butyrate | HCT116 | 72 h | 0.86 | [13] |

| Sodium Butyrate | HT-29 | 48 h | 2.42 | [13] |

| Sodium Butyrate | HT-29 | 72 h | 2.15 | [13] |

| Sodium Butyrate | Caco-2 | 72 h | 2.15 | [13] |

Table 2: Quantitative Effects on Apoptosis and Protein Expression

| Cell Line | Treatment | Effect | Fold/Percent Change | Reference(s) |

| HCT116 | 4 mM Butyrate (24h) | Apoptosis Induction | 1.9-fold increase | [14][15] |

| HT-29 | 4 mM Butyrate (24h) | Apoptosis Induction | 0.5-fold increase | [14][15] |

| Caco-2 | 4 mM Butyrate (24h) | Apoptosis Induction | 0.5-fold increase | [14][15] |

| HCT116 | 1 mM Butyrate | Bax/Bcl-2 Ratio | Increased | [5] |

| RKO | Butyrate | Bax/Bcl-2 Ratio | Increased (dose-dependent) | [4] |

| HCT116 | Butyrate (24h) | p21 Protein Expression | ~4-fold increase | [16] |

| HCT116 | 4 mM Butyrate (24h) | Nuclear p21 Protein | 66% increase | |

| HCT116 | 4 mM Butyrate (24h) | c-Myc Protein Level | 78% decrease | |

| HT-29 | 4 mM Butyrate (24h) | c-Myc Protein Level | 91% decrease | |

| Caco-2 | 4 mM Butyrate (24h) | c-Myc Protein Level | 98% decrease |

Signaling Pathway and Experimental Workflow Diagrams

Caption: Overview of Dibutyrin's Mechanism of Action in Colon Cancer Cells.

Caption: General Experimental Workflow for Studying Dibutyrin's Effects.

Detailed Experimental Protocols

Cell Culture

Human colorectal carcinoma cell lines (e.g., HCT116, HT-29, Caco-2) are cultured in appropriate media (e.g., McCoy's 5a Medium for HCT116) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Cells are maintained at 37°C in a humidified atmosphere with 5% CO2. Cultures are split when they reach 70-90% confluency.

Cell Viability (MTT) Assay

-

Seeding: Seed 1,000 to 100,000 cells per well in a 96-well plate and incubate for 24 hours.

-

Treatment: Treat cells with various concentrations of dibutyrin or butyrate for the desired time points (e.g., 24, 48, 72 hours).

-

MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.

-

Solubilization: Add 100 µL of detergent reagent (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Reading: Incubate at room temperature in the dark for 2 hours and measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 values.

Apoptosis Analysis by Flow Cytometry (Annexin V/PI Staining)

-

Cell Preparation: Seed cells in 6-well plates and treat with dibutyrin/butyrate. Harvest cells by trypsinization.

-

Washing: Wash cells twice with cold PBS by centrifuging at 300 x g for 5 minutes.

-

Staining: Resuspend up to 1 x 10^6 cells in 100 µL of Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol (e.g., Guava NexinTM Kit).

-

Incubation: Incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of binding buffer and analyze immediately by flow cytometry. Annexin V positive/PI negative cells are considered early apoptotic, while double-positive cells are late apoptotic/necrotic.

Cell Cycle Analysis by Flow Cytometry (PI Staining)

-

Cell Preparation: Harvest and wash cells as described for the apoptosis assay.

-

Fixation: Fix cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing. Incubate for at least 1 hour at 4°C.

-

Washing: Wash the fixed cells twice with PBS.

-

Staining: Resuspend the cell pellet in a PI staining solution (e.g., 50 µg/mL PI, 0.1 mg/mL RNase A in PBS).

-

Incubation: Incubate for 30 minutes at room temperature in the dark.

-

Analysis: Analyze the DNA content by flow cytometry. The fluorescence intensity of PI is proportional to the amount of DNA, allowing for the quantification of cells in G0/G1, S, and G2/M phases.

Western Blotting

-

Cell Lysis: After treatment, wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a Bradford or BCA assay.

-

Electrophoresis: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-PAGE gel.

-

Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p21, c-Myc, p-ERK, β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) reagent and an imaging system. Quantify band intensities using densitometry software.

Caspase-3 Activity Assay

-

Lysate Preparation: Prepare cell lysates from treated and control cells according to the kit manufacturer's instructions (e.g., using a specific cell lysis buffer).

-

Assay Reaction: In a 96-well plate, mix the cell lysate with a colorimetric or fluorometric caspase-3 substrate (e.g., Ac-DEVD-pNA or Ac-DEVD-AMC).

-

Incubation: Incubate the plate at 37°C for 1.5-2 hours.

-

Measurement: Measure the absorbance (for colorimetric assays) or fluorescence (for fluorometric assays) using a plate reader.

-

Analysis: The signal is proportional to the caspase-3 activity in the sample.

Conclusion

Dibutyrin acts as an effective delivery vehicle for butyrate, a potent HDAC inhibitor with multifaceted anti-cancer properties in colon cancer cells. Its ability to induce cell cycle arrest, promote apoptosis, and modulate critical oncogenic signaling pathways like PI3K/Akt, MAPK/ERK, and Wnt underscores its therapeutic potential. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working to further elucidate and harness the anti-neoplastic effects of dibutyrin in the fight against colorectal cancer.

References

- 1. Butyrate decreases its own oxidation in colorectal cancer cells through inhibition of histone deacetylases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. p21WAF1 is required for butyrate-mediated growth inhibition of human colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Butyrate as a promising therapeutic target in cancer: From pathogenesis to clinic (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. sigmaaldrich.cn [sigmaaldrich.cn]

- 5. Dietary butyrate (tributyrin) does not enhance AOM-induced colon tumorigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Tributyrin induces growth inhibitory and differentiating effects on HT-29 colon cancer cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Flow cytometric analysis of the cell cycle [bio-protocol.org]

- 8. vet.cornell.edu [vet.cornell.edu]

- 9. Sodium butyrate induces colorectal cancer cell apoptosis via the MCU/Drp1 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Colon cancer cell differentiation by sodium butyrate modulates metabolic plasticity of Caco-2 cells via alteration of phosphotransfer network - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Propidium Iodide Cell Viability Flow Cytometry Protocol: R&D Systems [rndsystems.com]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. Efficacy of Butyrate to Inhibit Colonic Cancer Cell Growth Is Cell Type-Specific and Apoptosis-Dependent - PMC [pmc.ncbi.nlm.nih.gov]

- 16. cris.huji.ac.il [cris.huji.ac.il]

A Technical Guide to Dibutyrin as a Histone Deacetylase (HDAC) Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction: Histone Deacetylases (HDACs) in Drug Discovery

Histone deacetylases (HDACs) are a class of enzymes crucial for regulating the epigenetic landscape of the cell. They catalyze the removal of acetyl groups from the lysine residues of histones and other non-histone proteins. This deacetylation leads to a more condensed chromatin structure, restricting the access of transcription factors and resulting in transcriptional repression.[1] The balance between histone acetylation, governed by HDACs and histone acetyltransferases (HATs), is vital for normal cellular function.

Dysregulation of HDAC activity is a hallmark of numerous diseases, particularly cancer, where the overexpression of certain HDAC isoforms is linked to tumor progression and poor prognosis.[2] Consequently, HDACs have emerged as significant therapeutic targets. HDAC inhibitors (HDACi) are a class of compounds that block the enzymatic activity of HDACs, leading to the accumulation of acetylated histones and non-histone proteins.[3] This, in turn, can reactivate the expression of tumor suppressor genes, inducing cell cycle arrest, differentiation, and apoptosis in cancer cells.[1][4]

Dibutyrin: A Prodrug Approach to HDAC Inhibition

Butyric acid (butyrate), a short-chain fatty acid, is a well-documented inhibitor of Class I and Class II HDACs.[5] Despite its therapeutic potential, its clinical application is severely hampered by poor pharmacokinetic properties, including a short plasma half-life and rapid metabolism, which prevent it from reaching effective concentrations in target tissues.[6]

To overcome these limitations, prodrug strategies have been developed. Dibutyrin, a glycerol molecule esterified with two butyrate moieties, serves as a more stable and readily absorbed prodrug. Following administration, lipases hydrolyze dibutyrin, releasing butyric acid and enabling it to exert its biological effects locally and systemically.[7] This approach allows for sustained delivery of the active HDACi, butyrate, enhancing its therapeutic window.[7][8]

Mechanism of Action

The primary mechanism of action for dibutyrin is the release of its active metabolite, butyrate, which directly inhibits histone deacetylase enzymes.

-

Prodrug Hydrolysis : Dibutyrin is hydrolyzed by cellular lipases to release two molecules of butyric acid (butyrate) and a glycerol backbone.

-

HDAC Inhibition : Butyrate acts as a non-competitive inhibitor of Class I (HDACs 1, 2, 3, 8) and Class IIa/IIb (HDACs 4, 5, 7, 9) zinc-dependent HDACs.[9][10] It does not inhibit Class III HDACs (sirtuins) or specific Class IIb members HDAC6 and HDAC10.[9]

-

Histone Hyperacetylation : Inhibition of HDACs disrupts the normal deacetylation process, leading to an accumulation of acetylated histones (hyperacetylation). This neutralizes the positive charge on lysine residues, weakening the interaction between histones and DNA.

-

Chromatin Remodeling & Gene Expression : The resulting relaxed chromatin structure ("euchromatin") allows transcriptional machinery to access gene promoters, leading to the altered expression of a subset of genes (estimated at around 2%).[5] Key upregulated genes often include those involved in cell cycle control and apoptosis, such as the cyclin-dependent kinase inhibitor p21.[1][5]

-

Cellular Outcomes : The changes in gene expression culminate in various anti-cancer effects, including cell cycle arrest, induction of differentiation, and apoptosis.[4][5][11]

References

- 1. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. apexbt.com [apexbt.com]

- 4. Histone deacetylase inhibitors and cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibition of histone deacetylase activity by butyrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Tributyrin: a prodrug of butyric acid for potential clinical application in differentiation therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Tributyrin, a stable and rapidly absorbed prodrug of butyric acid, enhances antiproliferative effects of dihydroxycholecalciferol in human colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. axonmedchem.com [axonmedchem.com]

- 10. selleckchem.com [selleckchem.com]

- 11. Butyrate Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

The Prodrug Dibutyrin: A Technical Guide to its Biological Properties and Cellular Effects

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dibutyrin, a diester of glycerol and butyric acid, is a stable and readily absorbed prodrug that delivers butyric acid to cells. Butyric acid, a short-chain fatty acid, is a potent histone deacetylase (HDAC) inhibitor with significant anti-neoplastic properties. This technical guide provides an in-depth overview of the biological properties and cellular effects of Dibutyrin, focusing on its mechanism of action as an HDAC inhibitor, its impact on cell cycle regulation, and its ability to induce apoptosis in cancer cells. This document includes a summary of quantitative data on the effects of butyrate prodrugs, detailed experimental protocols for assessing its cellular effects, and visualizations of the key signaling pathways involved.

Introduction

Dibutyrin is a chemical compound composed of a glycerol backbone with two butyrate molecules attached via ester bonds. It serves as a prodrug, meaning it is metabolized in vivo by intracellular lipases to release two molecules of butyric acid, the active therapeutic agent. The potential clinical use of sodium butyrate is often limited by its rapid metabolism and short plasma half-life. Dibutyrin and other analogues like tributyrin offer a more stable and efficient means of delivering butyrate to target cells, enhancing its therapeutic potential. The primary mechanism through which butyrate exerts its cellular effects is by inhibiting the activity of histone deacetylase (HDAC) enzymes, leading to profound changes in gene expression and subsequent anti-cancer effects such as cell cycle arrest, differentiation, and apoptosis.

Biological Properties and Mechanism of Action

The principal biological activity of Dibutyrin stems from its metabolic conversion to butyrate. Butyrate is a well-established inhibitor of class I and class II HDAC enzymes.

Histone Deacetylase (HDAC) Inhibition: In the cell nucleus, DNA is wound around histone proteins. The acetylation state of the lysine residues on these histone tails is a critical epigenetic modification that regulates chromatin structure and gene expression.

-

Histone Acetyltransferases (HATs) add acetyl groups, leading to a more open chromatin structure (euchromatin) that is permissive for transcription.

-

Histone Deacetylases (HDACs) remove acetyl groups, resulting in a condensed chromatin structure (heterochromatin) that represses gene transcription.

By inhibiting HDACs, butyrate prevents the removal of acetyl groups, leading to an accumulation of acetylated histones (hyperacetylation).[1] This "opens" the chromatin structure, allowing transcription factors to access gene promoters and activate the expression of specific genes, including tumor suppressor genes.

Signaling Pathway: HDAC Inhibition to Cell Cycle Arrest

The following diagram illustrates the key signaling pathway initiated by butyrate, the active metabolite of Dibutyrin, leading to cell cycle arrest. Butyrate inhibits HDAC1 and HDAC2, which are often recruited by the Sp1/Sp3 transcription factors to the promoter region of the CDKN1A gene (which codes for the p21 protein).[1] HDAC inhibition leads to hyperacetylation of histones in this region, activating transcription of the p21 gene. The p21 protein, a potent cyclin-dependent kinase inhibitor, then binds to and inhibits the Cyclin E-CDK2 complex, preventing the phosphorylation of the Retinoblastoma (Rb) protein. This keeps Rb in its active, hypophosphorylated state, where it remains bound to the E2F transcription factor, thereby blocking the expression of genes required for S-phase entry and arresting the cell cycle in the G1 phase.

Cellular Effects

The downstream consequences of HDAC inhibition by Dibutyrin's active metabolite, butyrate, are pleiotropic and predominantly anti-neoplastic.

Inhibition of Proliferation and Cell Cycle Arrest

A hallmark effect of butyrate is the inhibition of cancer cell proliferation. This is primarily achieved by inducing cell cycle arrest, most commonly at the G1/S transition.[2] As depicted in the pathway above, the upregulation of p21 is a key event.[1][3] This prevents the phosphorylation of the Retinoblastoma protein (Rb), thereby blocking the transcription of genes necessary for DNA replication and entry into the S phase.

Induction of Apoptosis

Butyrate and its prodrugs are potent inducers of apoptosis (programmed cell death) in a variety of cancer cell lines.[4][5] This can be triggered through multiple mechanisms, including:

-

Modulation of Bcl-2 Family Proteins: Butyrate can increase the expression of pro-apoptotic proteins like Bax and decrease the expression of anti-apoptotic proteins like Bcl-2, shifting the cellular balance in favor of apoptosis.[5]

-

Caspase Activation: Treatment with butyrate has been shown to activate executioner caspases, such as caspase-3, which are responsible for the proteolytic cleavage of cellular substrates, leading to the morphological and biochemical hallmarks of apoptosis.[6]

Promotion of Cell Differentiation

In addition to inducing cell death, butyrate can promote the differentiation of cancer cells.[7] For instance, in colon cancer cell lines like HT-29, butyrate treatment can induce a more mature, enterocyte-like phenotype, characterized by the expression of differentiation markers such as alkaline phosphatase.[7]

Quantitative Data Summary

While specific data for Dibutyrin is limited, extensive research on its close analogue, tributyrin, and its active metabolite, sodium butyrate, provides valuable quantitative insights into its efficacy.

Table 1: IC50 Values of Butyrate Prodrugs and Sodium Butyrate in Cancer Cell Lines IC50 is the concentration of a drug that gives half-maximal response.

| Compound | Cell Line | Cancer Type | IC50 Value | Incubation Time | Reference |

| Tributyrin | PC-3 | Prostate Cancer | 0.8 mM | - | [4] |

| Tributyrin | TSU-PR1 | Prostate Cancer | 1.2 mM | - | [4] |

| Tributyrin | LNCaP | Prostate Cancer | 3.1 mM | - | [4] |

| Tributyrin | HT-29 | Colon Cancer | 1.0 mM | 6 days | [7] |

| Sodium Butyrate | PC-3 | Prostate Cancer | 2.5 mM | - | [4] |

| Sodium Butyrate | TSU-PR1 | Prostate Cancer | 2.5 mM | - | [4] |

| Sodium Butyrate | HT-29 | Colon Cancer | 2.2 mM | 6 days | [7] |

| Sodium Butyrate | HCT116 | Colon Cancer | >5 mM | 72 h | [5] |

Table 2: Apoptosis Induction by Tributyrin in Prostate Cancer Cell Lines Data represents the percentage of apoptotic nuclei after 48 hours of treatment.

| Cell Line | Treatment (5.0 mM Tributyrin) | % Apoptotic Nuclei | Reference |

| PC-3 | 5.0 mM Tributyrin | 38.0% | [8] |

| TSU-PR1 | 5.0 mM Tributyrin | 27.5% | [8] |

| LNCaP | 5.0 mM Tributyrin | 27.8% | [8] |

Table 3: Effect of Butyrate on Cell Cycle Protein Expression in HT-29 Cells

| Protein | Effect of Butyrate Treatment | Mechanism | Reference |

| p21 | Increased mRNA and protein expression | Transcriptional activation via HDAC inhibition | [9] |

| Cyclin D1 | Decreased mRNA expression, no change in protein | Post-transcriptional regulation | [9] |

| Cyclin D3 | Increased protein expression, no change in mRNA | Post-transcriptional regulation | [9] |

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the cellular effects of Dibutyrin.

Cell Viability Assessment (MTT Assay)

This protocol measures the metabolic activity of cells as an indicator of viability.

Methodology:

-

Cell Seeding: Seed cells (e.g., HT-29, PC-3) into a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Treatment: Prepare serial dilutions of Dibutyrin in culture medium. Remove the old medium from the wells and add 100 µL of the Dibutyrin-containing medium or control medium (vehicle control, untreated control).

-

Incubation: Incubate the plate for the desired experimental time points (e.g., 24, 48, 72 hours).

-

MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) stock solution (5 mg/mL in PBS) to each well.

-

Formazan Formation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.

-

Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well.

-

Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure all crystals are dissolved. Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the untreated control cells.

Apoptosis Detection (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Methodology:

-

Cell Preparation: Seed 1-2 x 10⁵ cells per well in a 6-well plate and treat with Dibutyrin for the desired time.

-

Cell Harvesting: Collect both floating and adherent cells. For adherent cells, gently trypsinize and combine with the floating cells from the supernatant.

-

Washing: Wash the cells twice by centrifuging at 300 x g for 5 minutes and resuspending the pellet in 1 mL of cold PBS.

-

Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.

-

Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) staining solution (50 µg/mL).

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Cell Cycle Analysis (Propidium Iodide Staining)

This method quantifies the DNA content of cells to determine their distribution in the different phases of the cell cycle (G0/G1, S, G2/M).

Methodology:

-

Cell Harvesting: Collect approximately 1 x 10⁶ cells per sample as described for the apoptosis assay.

-

Washing: Wash the cells once with cold PBS.

-

Fixation: Resuspend the cell pellet in 400 µL of PBS. While gently vortexing, add 1 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate on ice for at least 30 minutes or at -20°C for long-term storage.

-

Staining: Pellet the fixed cells by centrifugation (e.g., 500 x g for 5 minutes). Discard the ethanol and wash the pellet twice with PBS.

-

RNase Treatment: Resuspend the cell pellet in 500 µL of a PI staining solution containing RNase A (e.g., 50 µg/mL PI, 0.1 mg/mL RNase A, and 0.05% Triton X-100 in PBS).

-

Incubation: Incubate for 30-40 minutes at 37°C in the dark.

-

Analysis: Analyze the samples on a flow cytometer using a linear scale for the fluorescence signal to resolve the G0/G1, S, and G2/M peaks.

Protein Expression Analysis (Western Blotting)

This technique is used to detect and quantify specific proteins, such as acetylated histones or p21, in cell lysates.

Methodology:

-

Lysate Preparation: After treatment with Dibutyrin, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells, transfer to a microfuge tube, and incubate on ice for 30 minutes.

-

Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Transfer the supernatant (protein lysate) to a new tube.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.

-

Sample Preparation: Mix 20-30 µg of protein from each sample with Laemmli sample buffer and boil at 95-100°C for 5 minutes to denature the proteins.

-

SDS-PAGE: Load the samples onto a polyacrylamide gel (e.g., 12-15% for p21 and histones) and separate the proteins by electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-acetyl-Histone H3, anti-p21) overnight at 4°C with gentle agitation.

-

Secondary Antibody Incubation: Wash the membrane three times with TBST and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washes, add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. Quantify band intensity using densitometry software and normalize to a loading control like β-actin or GAPDH.

HDAC Activity Assay (Fluorometric)

This assay measures the enzymatic activity of HDACs in cell lysates.

Methodology:

-

Prepare Lysates: Prepare nuclear or whole-cell extracts from Dibutyrin-treated and control cells. Quantify the protein concentration.

-

Assay Reaction: In a 96-well black plate, add 10-50 µg of cell lysate to wells containing assay buffer.

-

Substrate Addition: Add the fluorometric HDAC substrate to each well to initiate the reaction. Include a positive control (e.g., HeLa nuclear extract) and a negative control (lysate treated with a known HDAC inhibitor like Trichostatin A).

-

Incubation: Incubate the plate at 37°C for 30-60 minutes.

-

Developer Addition: Stop the reaction by adding a developer solution, which generates a fluorescent signal from the deacetylated substrate. Incubate for an additional 15-30 minutes at 37°C.

-

Measurement: Read the fluorescence using a fluorescence plate reader (e.g., Ex/Em = 360/460 nm). HDAC activity is inversely proportional to the fluorescence signal and can be expressed in relative fluorescence units (RFU) per µg of protein.

Conclusion

Dibutyrin is a promising prodrug that effectively delivers the HDAC inhibitor butyrate to cancer cells. Its ability to induce histone hyperacetylation leads to the transcriptional activation of key tumor suppressor genes like p21, resulting in potent anti-proliferative and pro-apoptotic effects. The quantitative data from related compounds and the detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate and harness the therapeutic potential of Dibutyrin in oncology. Further studies focusing specifically on the pharmacokinetics and quantitative cellular effects of Dibutyrin are warranted to advance its development towards clinical applications.

References

- 1. Inhibition of histone deacetylase activity by butyrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Butyrate Induced Cell Cycle Arrest in Bovine Cells through Targeting Gene Expression Relevant to DNA Replication Apparatus - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Butyrate, an HDAC inhibitor, stimulates interplay between different posttranslational modifications of histone H3 and differently alters G1-specific cell cycle proteins in vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Tributyrin induces differentiation, growth arrest and apoptosis in androgen-sensitive and androgen-resistant human prostate cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. spandidos-publications.com [spandidos-publications.com]

- 6. Butyrate-induced apoptosis and cell cycle arrest in bovine kidney epithelial cells: involvement of caspase and proteasome pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Tributyrin induces growth inhibitory and differentiating effects on HT-29 colon cancer cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]

- 9. Butyrate and trichostatin A effects on the proliferation/differentiation of human intestinal epithelial cells: induction of cyclin D3 and p21 expression - PubMed [pubmed.ncbi.nlm.nih.gov]

Dibutyrin as a Prodrug: A Technical Guide to Pharmacology and Butyrate Release Kinetics

For Researchers, Scientists, and Drug Development Professionals

Introduction

Butyrate, a short-chain fatty acid (SCFA), is a key microbial metabolite in the gut with a wide range of physiological effects, including serving as a primary energy source for colonocytes, modulating immune responses, and exhibiting anti-inflammatory and anti-cancer properties. However, its direct therapeutic use is hampered by its unpleasant odor, rapid absorption in the upper gastrointestinal tract, and short plasma half-life. To overcome these limitations, prodrug strategies have been developed to enhance the systemic delivery and targeted release of butyrate. Among these, dibutyrin, a glycerol-based ester of butyric acid, has emerged as a promising candidate. This technical guide provides an in-depth overview of the pharmacology of dibutyrin as a prodrug and the kinetics of butyrate release, with a focus on experimental methodologies and quantitative data to support drug development efforts.

Pharmacology of Dibutyrin

Dibutyrin is a diacylglycerol composed of a glycerol backbone esterified with two butyric acid molecules. As a prodrug, its primary function is to deliver butyrate to target tissues where it can exert its therapeutic effects. The pharmacological activity of dibutyrin is intrinsically linked to the efficient release of its active moiety, butyric acid.

Mechanism of Butyrate Release: Enzymatic Hydrolysis

The release of butyrate from dibutyrin is primarily mediated by the enzymatic action of lipases.[1] These enzymes catalyze the hydrolysis of the ester bonds linking butyric acid to the glycerol backbone, yielding free butyric acid and monobutyrin, which can be further hydrolyzed to glycerol and another molecule of butyric acid.

Lipases are ubiquitously present in the body, with particularly high concentrations in the gastrointestinal tract (e.g., pancreatic lipase) and in various tissues and cell types. The rate and extent of dibutyrin hydrolysis are dependent on several factors, including the specific lipase, its concentration, pH, and the presence of other dietary components.[1][2]

Butyrate Release Kinetics

Understanding the kinetics of butyrate release from dibutyrin is crucial for predicting its pharmacokinetic profile and designing effective therapeutic regimens. While specific kinetic data for dibutyrin is limited, studies on the closely related prodrug, tributyrin, provide valuable insights into the expected release profile.

In Vitro Release Studies

In vitro models simulating gastrointestinal digestion are commonly employed to assess the release of butyrate from prodrugs. These models typically involve sequential incubation in simulated gastric fluid (SGF) followed by simulated intestinal fluid (SIF) containing pancreatic enzymes.

Table 1: In Vitro Butyrate Release from Tributyrin (as a proxy for Dibutyrin)

| Phase | Incubation Time | % Butyrate Release (from Tributyrin) | Reference |

| Simulated Gastric Fluid (SGF) | 2 hours | < 5% | [3] |

| Simulated Intestinal Fluid (SIF) | 2 hours | ~75% | [3] |

These data suggest that butyrate prodrugs like tributyrin (and by extension, dibutyrin) are relatively stable in the acidic environment of the stomach and undergo substantial hydrolysis in the small intestine upon exposure to pancreatic lipases.

In Vivo Pharmacokinetics

Animal studies, primarily in rodents, have been conducted to evaluate the in vivo pharmacokinetic profile of butyrate following administration of its prodrugs. While direct data for dibutyrin is scarce, pharmacokinetic parameters for tributyrin offer a valuable comparison.

Table 2: Pharmacokinetic Parameters of Butyrate Following Oral Administration of Tributyrin in Rodents

| Species | Dose (g/kg) | Cmax (mM) | Tmax (min) | AUC (mM*min) | Reference |

| Mouse | [4] | ||||

| 3.1 | ~0.5 | 45 | - | ||

| 5.2 | ~0.9 | 45 | - | ||

| 7.8 | ~1.0 | 15-60 | - | ||

| 10.3 | ~1.75 | 15-60 | > proportional increase | ||

| Rat | [4] | ||||

| 3.6 | < 3 | 75 | - | ||

| 5.2 | < 3 | 75 | - | ||

| 10.3 | ~3 | 75 | - |

Note: Cmax (Maximum plasma concentration), Tmax (Time to reach Cmax), AUC (Area under the plasma concentration-time curve). Data presented is for tributyrin as a proxy for dibutyrin.

These findings demonstrate that oral administration of tributyrin can achieve pharmacologically relevant plasma concentrations of butyrate.[4] The dose-dependent increases in Cmax and a greater than proportional increase in AUC at higher doses suggest saturable clearance of butyrate.[4]

Cellular Mechanisms of Action of Butyrate

Once released, butyrate exerts its biological effects through two primary signaling pathways: inhibition of histone deacetylases (HDACs) and activation of G-protein coupled receptors (GPCRs).

Histone Deacetylase (HDAC) Inhibition

Butyrate is a well-established inhibitor of class I and IIa histone deacetylases (HDACs).[3][5][6] By inhibiting HDACs, butyrate promotes histone hyperacetylation, leading to a more open chromatin structure and altering the expression of genes involved in cell cycle regulation, differentiation, and apoptosis.[6]

Butyrate-mediated inhibition of HDAC leading to altered gene expression.

Table 3: Inhibitory Activity of Butyrate on HDACs

| Parameter | Value | Reference |

| IC50 (overall HDAC activity) | 0.09 mM (in HT-29 cell nuclear extracts) | [5] |

| IC50 (overall HDAC activity) | 0.80 mM | [7] |

Note: IC50 (Half-maximal inhibitory concentration).

G-Protein Coupled Receptor (GPCR) Activation

Butyrate also functions as a ligand for specific G-protein coupled receptors, primarily GPR41 (also known as FFAR3) and GPR43 (also known as FFAR2).[8] Activation of these receptors by butyrate triggers various downstream signaling cascades that influence immune cell function, gut hormone release, and inflammatory responses.

Butyrate activation of GPR41/43 and downstream signaling.

Table 4: Agonist Potency of Butyrate on GPCRs

| Receptor | Parameter | Value | Reference |

| GPR41 | EC50 | ~0.5 mM | [7] |

| GPR43 | EC50 | ~0.5 mM | [7] |

Note: EC50 (Half-maximal effective concentration).

Experimental Protocols

Accurate quantification of butyrate release and assessment of its biological activity are essential for the preclinical and clinical development of dibutyrin. This section outlines key experimental methodologies.

In Vitro Digestion Model for Butyrate Release

This protocol simulates the digestion process in the gastrointestinal tract to evaluate the release of butyrate from dibutyrin.

Workflow for in vitro digestion of dibutyrin.

Methodology:

-

Preparation of Simulated Fluids: Prepare SGF (e.g., 0.1 N HCl with pepsin) and SIF (e.g., phosphate buffer with pancreatin or a specific lipase).[9]

-

Gastric Phase: Incubate a known amount of dibutyrin in SGF at 37°C with continuous agitation for a specified period (e.g., 1-2 hours).

-

Intestinal Phase: Neutralize the SGF mixture and add SIF. Continue incubation at 37°C with agitation for another period (e.g., 2-4 hours).

-

Sampling: Collect aliquots from the reaction mixture at various time points during both phases.

-

Sample Preparation: Stop the enzymatic reaction (e.g., by adding a quenching solution or by heat inactivation). Prepare the samples for analysis (e.g., centrifugation, filtration, and derivatization if necessary).

-

Quantification: Analyze the concentration of released butyrate using a validated analytical method such as HPLC-UV.[10][11]

Quantification of Butyrate by High-Performance Liquid Chromatography (HPLC)

HPLC with ultraviolet (UV) detection is a common and reliable method for quantifying butyrate in various matrices.

Table 5: Example HPLC-UV Method for Butyrate Quantification

| Parameter | Condition | Reference |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | [10][11] |

| Mobile Phase | Acetonitrile and 0.1% Phosphoric Acid in water (e.g., 20:80 v/v) | [10] |

| Flow Rate | 1.0 mL/min | [10] |

| Detection Wavelength | 206 nm or 210 nm | [10][11] |

| Column Temperature | 30°C | [10] |

| Injection Volume | 20 µL | [10] |

Protocol Outline:

-

Standard Preparation: Prepare a series of standard solutions of butyric acid of known concentrations in the mobile phase.

-

Sample Preparation: Acidify the collected samples (from in vitro or in vivo studies) to ensure butyrate is in its protonated form. Centrifuge to remove precipitates and filter through a 0.45 µm filter.

-

Chromatographic Analysis: Inject the prepared standards and samples into the HPLC system.

-

Data Analysis: Generate a standard curve by plotting the peak area of the butyrate standards against their concentrations. Use the standard curve to determine the concentration of butyrate in the unknown samples.

Histone Deacetylase (HDAC) Inhibition Assay

This assay measures the ability of butyrate to inhibit the activity of HDAC enzymes.

Methodology:

-

Source of HDAC: Use either purified recombinant HDAC enzymes or nuclear extracts from cultured cells (e.g., HT-29 colon cancer cells).[5]

-

Substrate: Employ a fluorogenic HDAC substrate, such as Boc-Lys(Ac)-AMC.

-

Assay Procedure:

-

Incubate the HDAC enzyme source with varying concentrations of butyrate (and appropriate controls).

-

Add the fluorogenic substrate and incubate to allow for deacetylation.

-

Add a developer solution (e.g., containing a protease like trypsin) that cleaves the deacetylated substrate, releasing a fluorescent product.

-

-

Detection: Measure the fluorescence intensity using a microplate reader.

-

Data Analysis: Calculate the percent inhibition of HDAC activity at each butyrate concentration and determine the IC50 value.

G-Protein Coupled Receptor (GPCR) Activation Assay

This assay determines the potency of butyrate in activating GPR41 and GPR43. A common method is to measure changes in intracellular second messengers, such as cyclic AMP (cAMP) or calcium.

Methodology (cAMP Assay):

-

Cell Line: Use a cell line engineered to express the target GPCR (GPR41 or GPR43) and a reporter system linked to cAMP levels (e.g., CRE-luciferase).

-

Assay Procedure:

-

Plate the cells in a multi-well plate.

-

Stimulate the cells with varying concentrations of butyrate.

-

Lyse the cells and measure the reporter signal (e.g., luminescence for luciferase).

-

-

Data Analysis: Plot the reporter signal against the butyrate concentration to generate a dose-response curve and calculate the EC50 value.

Conclusion

Dibutyrin holds significant promise as a prodrug for the systemic and targeted delivery of butyrate. Its pharmacology is centered on the enzymatic release of the active butyrate moiety, which then engages with key cellular targets, including HDACs and GPCRs. A thorough understanding of the kinetics of butyrate release, coupled with robust experimental methodologies for its quantification and biological characterization, is paramount for the successful translation of dibutyrin from preclinical research to clinical applications. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working to harness the therapeutic potential of this promising prodrug.

References

- 1. Influence of the support on the reaction course of tributyrin hydrolysis catalyzed by soluble and immobilized lipases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ugr.es [ugr.es]

- 3. researchgate.net [researchgate.net]

- 4. Plasma pharmacokinetics of butyrate after intravenous administration of sodium butyrate or oral administration of tributyrin or sodium butyrate to mice and rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. gsartor.org [gsartor.org]

- 6. Inhibition of histone deacetylase activity by butyrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. axonmedchem.com [axonmedchem.com]

- 8. Sodium butyrate attenuated neuronal apoptosis via GPR41/Gβγ/PI3K/Akt pathway after MCAO in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. CN103728389A - Method for determining butyric acid and sodium butyrate by HPLC (High Performance Liquid Chromatography) - Google Patents [patents.google.com]

- 11. aurigeneservices.com [aurigeneservices.com]

Investigating the Anti-Inflammatory Properties of Dibutyrin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dibutyrin, a prodrug of the short-chain fatty acid (SCFA) butyrate, is emerging as a molecule of significant interest in the field of inflammation research and therapeutic development. As a more stable and palatable precursor to butyrate, dibutyrin offers a promising vehicle for delivering the well-documented anti-inflammatory effects of its active metabolite. This technical guide provides a comprehensive overview of the anti-inflammatory properties of butyrate, the active form of dibutyrin, detailing its mechanisms of action, summarizing key quantitative data from in vitro and in vivo studies, and outlining relevant experimental protocols. The information presented herein is intended to serve as a foundational resource for researchers and professionals engaged in the investigation and development of butyrate-based anti-inflammatory therapeutics. While direct quantitative data for dibutyrin is limited in the current literature, the extensive research on butyrate provides a strong basis for understanding its potential efficacy.

Core Mechanisms of Anti-Inflammatory Action

The anti-inflammatory effects of butyrate, and by extension dibutyrin, are multifaceted, primarily revolving around the modulation of key signaling pathways and cellular processes. The principal mechanisms include:

-

Inhibition of Nuclear Factor-kappa B (NF-κB) Signaling: Butyrate has been shown to suppress the activation of NF-κB, a pivotal transcription factor that governs the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[1][2][3][4][5][6] This inhibition is a cornerstone of its anti-inflammatory activity.

-

Histone Deacetylase (HDAC) Inhibition: Butyrate is a well-established inhibitor of histone deacetylases (HDACs).[7][8] By inhibiting HDACs, butyrate promotes histone acetylation, leading to a more open chromatin structure and the transcriptional activation of anti-inflammatory and cell cycle-regulating genes.

-

Activation of G-Protein Coupled Receptors (GPRs): Butyrate is an agonist for several G-protein coupled receptors, most notably GPR41 and GPR43 (also known as FFAR3 and FFAR2, respectively).[1][9] Activation of these receptors on immune and intestinal epithelial cells can trigger downstream signaling cascades that contribute to the resolution of inflammation.

Data Presentation: Quantitative Effects on Inflammatory Markers

The following tables summarize the quantitative effects of butyrate and its derivatives on key inflammatory markers from various in vitro and in vivo studies. It is important to note that most of the available data pertains to sodium butyrate or butyric acid.

Table 1: In Vitro Anti-Inflammatory Effects of Butyrate on Cytokine Production in Macrophages

| Cell Line/Primary Cells | Stimulant | Butyrate Concentration | Target Cytokine | Observed Effect | Reference |

| Porcine Alveolar Macrophages | LPS (1 µg/mL) | 1, 2, and 4 mM (Butyric Acid) | TNF-α | Significant reduction | [10] |

| Porcine Alveolar Macrophages | LPS (1 µg/mL) | 8 mM (Sodium Butyrate) | TNF-α | Significant reduction | [10] |

| Bovine Macrophages | LPS (5 µg/mL) | 0.25, 0.5, 1 mM (Sodium Butyrate) | IL-6, IL-1β | Dose-dependent inhibition of gene expression | [11] |

| Human Peripheral Blood Mononuclear Cells (PBMCs) | LPS (100 ng/mL) | 1 mM (Sodium Butyrate) | TNF-α, IFN-γ | Significant reduction in normoglycemic participants | [12] |

| Human Macrophages | LPS | 0.1 mM (Butyrate) | TNF-α | Suppression of production | [4] |

| Human Macrophages | LPS | 10 mM (Butyrate) | IL-1β | Promotion of production | [4] |

| Human Macrophages | LPS | 10 mM (Butyrate) | IL-10 | Reduction of production | [4] |

Table 2: In Vivo Anti-Inflammatory Effects of Butyrate in a DSS-Induced Colitis Mouse Model

| Animal Model | Butyrate Administration | Dosage | Target Cytokine/Marker | Observed Effect | Reference |

| C57BL/6 Mice | 0.5% Sodium Butyrate in drinking water | Not specified | IFN-γ, IL-6 (plasma) | Tendency to decrease levels | [13][14][15] |

| C57BL/6 Mice | 0.5% Sodium Butyrate in drinking water | Not specified | IL-10 (plasma) | Tendency to increase levels | [13][14][15] |

| C57BL/6 Mice | Intrarectal enema | 100 mM | IL-1β, IL-6, MIP-2 (colonic tissue) | Significant reduction | [16] |

| C57BL/6 Mice | Oral gavage | 3% Sodium Butyrate | Not specified | Reduced severity of colitis | [17] |

Table 3: Bioavailability and Pharmacokinetic Parameters of Butyrate Formulations

| Formulation | Cmax (µg/mL) | Tmax (min) | AUC0-210 (µg/mL/min) | Bioavailability Comparison | Reference |

| Sodium Butyrate (NaB) | 2.51 ± 4.13 | 22.5 ± 7.91 | 144 ± 214 | Greater than Tributyrin | [12][13][16] |

| Lysine Butyrate (LysB) | 4.53 ± 7.56 | 20.0 ± 0.0 | 189 ± 306 | Greater than Tributyrin | [12][13][16] |

| Tributyrin (TB) | 0.91 ± 1.65 | 51.5 ± 21.7 | 108 ± 190 | Lower than NaB and LysB | [12][13][16] |

Experimental Protocols

In Vitro Anti-Inflammatory Assay in Macrophages

This protocol outlines a general procedure for assessing the anti-inflammatory effects of dibutyrin on lipopolysaccharide (LPS)-stimulated macrophages.

Objective: To determine the effect of dibutyrin on the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in macrophages activated by LPS.

Materials:

-

Macrophage cell line (e.g., RAW 264.7, THP-1) or primary macrophages.

-

Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics.

-

Dibutyrin.

-

Lipopolysaccharide (LPS) from E. coli.

-

Phosphate-buffered saline (PBS).

-

ELISA kits for the cytokines of interest.

-

96-well cell culture plates.

-

CO2 incubator (37°C, 5% CO2).

-

Microplate reader.

Procedure:

-

Cell Seeding: Seed macrophages in a 96-well plate at a density of 0.1 million cells/well and allow them to adhere overnight in a CO2 incubator.[18]

-

Treatment:

-

Prepare stock solutions of dibutyrin in a suitable solvent (e.g., DMSO, ethanol) and dilute to final concentrations in cell culture medium.

-

Remove the old medium from the cells and add fresh medium containing various concentrations of dibutyrin.

-

Include a vehicle control group (medium with the solvent used for dibutyrin).

-

Pre-incubate the cells with dibutyrin for a specified period (e.g., 1-2 hours).

-

-

Stimulation:

-

After the pre-incubation period, add LPS to the wells to a final concentration of 100 ng/mL to 1 µg/mL to induce an inflammatory response.[10][12]

-

Include a control group of cells treated with dibutyrin but not stimulated with LPS.

-

Include a control group of cells stimulated with LPS in the absence of dibutyrin.

-

-

Incubation: Incubate the plates for a designated time (e.g., 24 hours) in the CO2 incubator.[18]

-

Supernatant Collection: After incubation, centrifuge the plates to pellet the cells and carefully collect the culture supernatants.

-

Cytokine Quantification:

-

Measure the concentrations of TNF-α, IL-6, IL-1β, and other relevant cytokines in the collected supernatants using commercially available ELISA kits, following the manufacturer's instructions.[18][19][20]

-

Briefly, this involves coating a 96-well plate with a capture antibody, adding the supernatants, followed by a detection antibody, a substrate, and a stop solution.

-

Read the absorbance at the appropriate wavelength using a microplate reader.

-

-

Data Analysis:

-

Generate a standard curve for each cytokine using recombinant standards.

-

Calculate the concentration of each cytokine in the samples based on the standard curve.

-

Compare the cytokine levels between the different treatment groups to determine the effect of dibutyrin.

-

In Vivo Dextran Sulfate Sodium (DSS)-Induced Colitis Model

This protocol describes a common method for inducing colitis in mice and assessing the therapeutic potential of dibutyrin.

Objective: To evaluate the ability of dibutyrin to ameliorate the clinical and pathological signs of colitis in a mouse model.

Materials:

-

Male C57BL/6 mice (8-10 weeks old).

-

Dextran sulfate sodium (DSS; molecular weight 36,000-50,000 Da).

-

Dibutyrin.

-

Animal caging and husbandry supplies.

-

Equipment for monitoring body weight, stool consistency, and rectal bleeding.

-

Histology equipment and reagents.

-

ELISA kits for cytokine measurement from tissue homogenates.

Procedure:

-

Animal Acclimation: Acclimate mice to the animal facility for at least one week before the start of the experiment.

-

Colitis Induction:

-

Dibutyrin Treatment:

-

Prepare the dibutyrin formulation for administration (e.g., in drinking water, by oral gavage, or intraperitoneal injection).

-

Begin dibutyrin treatment either before (prophylactic) or after (therapeutic) the induction of colitis with DSS.

-

Administer a specific dose of dibutyrin daily (e.g., 100 mg/kg).[21]

-

A vehicle control group receiving DSS should be included.

-

-

Clinical Monitoring:

-

Monitor the mice daily for body weight loss, stool consistency (diarrhea), and the presence of blood in the stool (rectal bleeding).

-

Calculate a Disease Activity Index (DAI) score based on these parameters.

-

-

Termination and Sample Collection:

-

At the end of the experimental period (e.g., day 7-10), euthanize the mice.

-

Carefully dissect the colon and measure its length (colon shortening is a sign of inflammation).

-

Collect a portion of the colon for histological analysis and another portion for cytokine measurement.

-

-

Histological Analysis:

-

Fix the colon tissue in 10% neutral buffered formalin, embed in paraffin, and section.

-

Stain the sections with hematoxylin and eosin (H&E).

-

Score the sections for the severity of inflammation, including immune cell infiltration, crypt damage, and ulceration.

-

-

Cytokine Measurement:

-

Homogenize the colon tissue in a suitable buffer.

-

Centrifuge the homogenate and collect the supernatant.

-

Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the supernatant using ELISA kits.[16]

-

-

Data Analysis:

-

Compare the DAI scores, colon length, histological scores, and cytokine levels between the different treatment groups to assess the effect of dibutyrin.

-

Visualization of Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows described in this guide.

References

- 1. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]

- 2. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]

- 3. creative-diagnostics.com [creative-diagnostics.com]

- 4. NF-kB pathway overview | Abcam [abcam.com]

- 5. bosterbio.com [bosterbio.com]

- 6. researchgate.net [researchgate.net]

- 7. Butyrate: A Double-Edged Sword for Health? - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. graphviz.org [graphviz.org]

- 10. Butyrate Derivatives Exhibited Anti-Inflammatory Effects and Enhanced Intestinal Barrier Integrity in Porcine Cell Culture Models - PMC [pmc.ncbi.nlm.nih.gov]

- 11. animalnutr-ansci.faculty.ucdavis.edu [animalnutr-ansci.faculty.ucdavis.edu]

- 12. journalofexerciseandnutrition.com [journalofexerciseandnutrition.com]

- 13. journalofexerciseandnutrition.com [journalofexerciseandnutrition.com]

- 14. bioconductor.org [bioconductor.org]

- 15. m.youtube.com [m.youtube.com]

- 16. researchgate.net [researchgate.net]

- 17. sketchviz.com [sketchviz.com]

- 18. Frontiers | Functional Comparison of Clostridium butyricum and Sodium Butyrate Supplementation on Growth, Intestinal Health, and the Anti-inflammatory Response of Broilers [frontiersin.org]

- 19. Graphviz [graphviz.org]

- 20. Gut Microbial Metabolite Butyrate and Its Therapeutic Role in Inflammatory Bowel Disease: A Literature Review - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Intraperitoneal administration of butyrate prevents the severity of acetic acid colitis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Frontiers | Butyrate Treatment of DSS-Induced Ulcerative Colitis Affects the Hepatic Drug Metabolism in Mice [frontiersin.org]

Dibutyrin's Role in Regulating Gene Expression: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dibutyrin, a prodrug of the short-chain fatty acid butyrate, is a molecule of significant interest in the scientific and pharmaceutical communities due to its profound effects on gene expression. As a potent histone deacetylase (HDAC) inhibitor, dibutyrin modulates the epigenetic landscape of cells, leading to altered transcription of a wide array of genes. This technical guide provides an in-depth exploration of the molecular mechanisms underlying dibutyrin's influence on gene regulation, with a focus on its impact on key signaling pathways. We present curated quantitative data, detailed experimental protocols, and visual representations of the involved cellular processes to serve as a comprehensive resource for researchers and professionals in drug development.

Core Mechanism of Action: Histone Deacetylase Inhibition

The primary mechanism by which dibutyrin regulates gene expression is through the inhibition of histone deacetylases (HDACs). HDACs are a class of enzymes that remove acetyl groups from the lysine residues of histone proteins. This deacetylation leads to a more compact chromatin structure, restricting the access of transcription factors to DNA and thereby repressing gene transcription.

Dibutyrin, after being hydrolyzed to butyrate, acts as a non-competitive inhibitor of most class I and II HDACs. By inhibiting HDACs, butyrate promotes histone hyperacetylation, leading to a more relaxed chromatin state (euchromatin). This "open" chromatin configuration facilitates the binding of transcription machinery to gene promoters and enhancers, resulting in the activation of gene expression.

Quantitative Data: HDAC Inhibition

The following table summarizes the inhibitory activity of butyrate against various HDAC isoforms.

| HDAC Isoform | IC50 Value (mM) | Reference |

| Total HDACs | 0.80 | [1] |

| Class I (HDAC1, 2, 3, 8) | Inhibition Observed | [2] |

| HDAC2 | Inhibition Observed | [2] |

| HDAC3 | Inhibition Observed | [2] |

| HDAC8 | Inhibition Observed | [2] |

| Class IIa (HDAC4, 5, 7, 9) | Inhibition Observed (except HDAC6, 10) | [1] |

| HDAC4 | Lower Inhibition | [3] |

| HDAC6 | No Significant Inhibition | [1] |

| HDAC10 | No Significant Inhibition | [1] |

| Class III (Sirtuins) | No Inhibition | [1] |

Key Signaling Pathways Modulated by Dibutyrin

Dibutyrin's influence on gene expression is not solely dependent on general chromatin remodeling. It specifically impacts several key signaling pathways that are crucial for cellular processes such as proliferation, differentiation, apoptosis, and inflammation.

Mitogen-Activated Protein Kinase (MAPK) Pathway

The MAPK signaling pathways, including the ERK and p38 MAPK pathways, are critical regulators of cellular responses to external stimuli. Butyrate has been shown to modulate these pathways, often in a cell-type and context-dependent manner.

-

ERK1/2 Pathway: Butyrate has been observed to downregulate the phosphorylation of ERK1 and ERK2 in colon carcinoma cells, which correlates with its anti-proliferative effects.[4] Conversely, in other cell types like myoblasts, butyrate can activate the ERK/MAPK pathway to promote proliferation.[5][6]

-

p38 MAPK Pathway: Butyrate can activate the p38 MAPK pathway, which has been implicated in butyrate-induced apoptosis and the upregulation of the Vitamin D receptor.[7][8][9]

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a central regulator of cell survival, growth, and metabolism. Butyrate has been shown to inhibit the PI3K/Akt signaling pathway, which contributes to its anti-cancer and anti-inflammatory effects.[10][11] This inhibition can lead to the induction of apoptosis and the regulation of downstream effectors like mTOR.[10]

Regulation of Specific Gene Expression

Dibutyrin's modulation of HDACs and signaling pathways results in altered expression of a multitude of genes. The following tables summarize the quantitative changes in the expression of key genes involved in cell cycle regulation and apoptosis.

Cell Cycle Regulation Genes

| Gene | Cell Line | Treatment | Fold Change/Effect | Reference |

| p21 (CDKN1A) | Caco-2 | 5-20 mM Sodium Butyrate | Strong induction | [12] |

| p21 (CDKN1A) | HT-29 | Sodium Butyrate | Strong stimulation | [13] |

| p21 (CDKN1A) | HCT116 | 1 mM Sodium Butyrate | Early induction | [14] |

| Cyclin D | HT-29 | Sodium Butyrate | Strong stimulation | [13] |

| CDK2 | HT-29 | Sodium Butyrate | Decrease | [13] |

| MXI1 | MDBK | 10 mM Sodium Butyrate | 12.6-fold up-regulation | [15] |

Apoptosis-Related Genes

| Gene | Cell Line | Treatment | Fold Change/Effect | Reference |

| BAX | SNU449 | Sodium Butyrate | Up-regulation | [16] |

| BAK | SNU449 | Sodium Butyrate | Up-regulation | [16] |

| APAF1 | SNU449 | Sodium Butyrate | Up-regulation | [16] |

| Bcl-2 | SNU449 | Sodium Butyrate | Down-regulation | [16] |

| Bcl-xL | SNU449 | Sodium Butyrate | Down-regulation | [16] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to study the effects of dibutyrin on gene expression.

Cell Culture and Dibutyrin Treatment

-

Cell Seeding: Plate cells (e.g., HT-29, Caco-2, HCT116) in appropriate culture vessels (e.g., 6-well plates, 10 cm dishes) at a density that will allow for approximately 70-80% confluency at the time of treatment.

-

Cell Culture Conditions: Culture cells in a suitable medium (e.g., DMEM, RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Dibutyrin Preparation: Prepare a stock solution of dibutyrin or sodium butyrate in sterile PBS or culture medium.

-

Treatment: When cells reach the desired confluency, replace the culture medium with fresh medium containing the desired concentration of dibutyrin or sodium butyrate (typically in the range of 1-20 mM). A vehicle control (e.g., PBS or medium alone) should be included in parallel.

-

Incubation: Incubate the cells for the desired time period (e.g., 3, 6, 12, 24, or 48 hours) before harvesting for downstream analysis.

RNA Extraction and Quantitative PCR (qPCR)

-

RNA Extraction: Following treatment, wash cells with ice-cold PBS and lyse them directly in the culture dish using a suitable lysis reagent (e.g., TRIzol). Isolate total RNA according to the manufacturer's protocol.

-

RNA Quantification and Quality Control: Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). Assess RNA integrity using gel electrophoresis or a bioanalyzer.

-

cDNA Synthesis: Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit with oligo(dT) and/or random primers.

-

qPCR: Perform qPCR using a real-time PCR system and a suitable master mix (e.g., SYBR Green or TaqMan). Use gene-specific primers for the target genes and a housekeeping gene (e.g., GAPDH, β-actin) for normalization. A typical qPCR cycling protocol is: 95°C for 10 min, followed by 40 cycles of 95°C for 15 s and 60°C for 1 min.

-

Data Analysis: Calculate the relative gene expression using the ΔΔCt method.

Western Blotting for Histone Acetylation

-

Protein Extraction: After treatment, harvest cells and extract nuclear proteins using a nuclear extraction kit or by lysing cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Separate 20-30 µg of protein per lane on a 15% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against acetylated histones (e.g., anti-acetyl-Histone H3, anti-acetyl-Histone H4) and a loading control (e.g., anti-Histone H3, anti-β-actin) overnight at 4°C. Recommended antibody dilutions are typically 1:1000 to 1:1500.[17]

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.

Chromatin Immunoprecipitation (ChIP)

-

Cross-linking: Treat cells with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction with glycine.

-

Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin to fragments of 200-1000 bp using sonication or enzymatic digestion.

-

Immunoprecipitation: Incubate the sheared chromatin with an antibody specific for the acetylated histone of interest (e.g., anti-acetyl-H3K9/14) overnight at 4°C. An IgG antibody should be used as a negative control.

-

Immune Complex Capture: Capture the antibody-chromatin complexes using protein A/G magnetic beads.

-

Washes: Wash the beads to remove non-specifically bound chromatin.

-

Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by heating at 65°C.

-

DNA Purification: Purify the DNA using a spin column or phenol-chloroform extraction.

-

Analysis: Analyze the purified DNA by qPCR using primers specific to the promoter regions of target genes (e.g., p21) or by next-generation sequencing (ChIP-seq) for genome-wide analysis. For qPCR analysis of the p21 promoter, primers can be designed to amplify regions containing Sp1/Sp3 binding sites, which are known to be involved in butyrate-mediated induction.

Conclusion

Dibutyrin is a powerful modulator of gene expression, primarily through its action as an HDAC inhibitor. This activity leads to widespread changes in the cellular transcriptome by altering chromatin structure and influencing key signaling pathways such as the MAPK and PI3K/Akt pathways. The resulting up-regulation of tumor suppressor genes like p21 and down-regulation of pro-survival genes contribute to its observed anti-proliferative and pro-apoptotic effects. The experimental protocols and data presented in this guide provide a solid foundation for further investigation into the therapeutic potential of dibutyrin and other HDAC inhibitors in various diseases, including cancer. Future research should continue to delineate the specific downstream targets of dibutyrin-modulated signaling pathways to fully elucidate its complex mechanism of action.

References

- 1. axonmedchem.com [axonmedchem.com]

- 2. Sodium propionate and sodium butyrate effects on histone deacetylase (HDAC) activity, histone acetylation, and inflammatory gene expression in bovine mammary epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Butyrate-containing structured lipids act on HDAC4, HDAC6, DNA damage and telomerase activity during promotion of experimental hepatocarcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Butyrate and propionate downregulate ERK phosphorylation in HT-29 colon carcinoma cells prior to differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Butyrate promotes C2C12 myoblast proliferation by activating ERK/MAPK pathway - Molecular Omics (RSC Publishing) DOI:10.1039/D2MO00256F [pubs.rsc.org]

- 7. Inhibition of p38 mitogen-activated protein kinase attenuates butyrate-induced intestinal barrier impairment in a Caco-2 cell monolayer model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. p38 MAPK signaling pathway is involved in butyrate-induced vitamin D receptor expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Sodium butyrate inhibits the production of HMGB1 and attenuates severe burn plus delayed resuscitation-induced intestine injury via the p38 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Cellular Effects of Butyrate on Vascular Smooth Muscle Cells are Mediated through Disparate Actions on Dual Targets, Histone Deacetylase (HDAC) Activity and PI3K/Akt Signaling Network - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Effects of Intestinal Microbial–Elaborated Butyrate on Oncogenic Signaling Pathways [mdpi.com]

- 12. Quantification of p21 gene expression in Caco-2 cells treated with sodium butyrate using real-time reverse transcription-PCR (RT-PCR) assay - PubMed [pubmed.ncbi.nlm.nih.gov]